Cas no 476156-65-7 (2-Chloro-5-(chlorosulfonyl)nicotinic acid)

2-Chloro-5-(chlorosulfonyl)nicotinic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and chloro substituents on a nicotinic acid scaffold. These functional groups enable efficient derivatization, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s high reactivity allows for selective modifications, facilitating the synthesis of sulfonamides, sulfonyl chlorides, and other sulfonyl-based derivatives. Its stability under controlled conditions ensures reliable handling in synthetic applications. The presence of both chloro and chlorosulfonyl groups offers dual reactivity, enhancing its utility in multi-step synthetic routes. This compound is particularly relevant in medicinal chemistry for constructing heterocyclic frameworks with potential biological activity.
2-Chloro-5-(chlorosulfonyl)nicotinic acid structure
476156-65-7 structure
Product Name:2-Chloro-5-(chlorosulfonyl)nicotinic acid
CAS No:476156-65-7
MF:C6H3Cl2NO4S
MW:256.063318490982
CID:2112789
Update Time:2025-11-01

2-Chloro-5-(chlorosulfonyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-(chlorosulfonyl)nicotinic acid
    • 2-chloro-5-chlorosulfonylpyridine-3-carboxylic acid
    • 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid
    • LZTZZRPMYAKSFU-UHFFFAOYSA-N
    • HTS004793
    • 3-Pyridinecarboxylic acid, 2-chloro-5-(chlorosulfonyl)-
    • 2-Chloro-5-(chlorosulfonyl)nicotinic acid
    • Inchi: 1S/C6H3Cl2NO4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11)
    • InChI Key: LZTZZRPMYAKSFU-UHFFFAOYSA-N
    • SMILES: ClS(C1C=NC(=C(C(=O)O)C=1)Cl)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Topological Polar Surface Area: 92.7

2-Chloro-5-(chlorosulfonyl)nicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
BS-10049-0.5g
2-chloro-5-(chlorosulfonyl)nicotinic acid
476156-65-7 >95%
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£234.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-Chloro-5-(chlorosulfonyl)nicotinic acid

Professional Introduction to 2-Chloro-5-(chlorosulfonyl)nicotinic Acid (CAS No. 476156-65-7)

2-Chloro-5-(chlorosulfonyl)nicotinic acid, with the chemical identifier CAS No. 476156-65-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its chlorinated and sulfonylated nicotinic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of 2-Chloro-5-(chlorosulfonyl)nicotinic acid consists of a nicotinic acid core, which is a well-known heterocyclic compound with applications in nervous system regulation and as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD). The introduction of chlorine atoms at the 2-position and a chlorosulfonyl group at the 5-position enhances its reactivity and functionality, making it a versatile building block for medicinal chemists.

In recent years, there has been growing interest in the development of novel nicotinic acid derivatives due to their potential therapeutic applications. Studies have shown that modifications at the 2- and 5-positions of nicotinic acid can significantly alter its pharmacological properties, leading to compounds with enhanced binding affinity and selectivity for specific biological targets. For instance, derivatives of nicotinic acid have been explored for their roles in modulating inflammatory responses, cardiovascular health, and metabolic disorders.

2-Chloro-5-(chlorosulfonyl)nicotinic acid has been particularly studied for its potential in the development of new drugs targeting neurological disorders. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning, memory, and pain perception. The chlorosulfonyl group in this compound introduces a strong electron-withdrawing effect, which can fine-tune the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Recent research has highlighted the compound's utility in synthesizing novel agonists and antagonists for nAChRs. These receptors are expressed widely throughout the body and are implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. By modifying the chlorosulfonyl and chlorine substituents, researchers have been able to develop compounds with improved pharmacokinetic profiles and reduced side effects.

The agrochemical industry has also shown interest in 2-Chloro-5-(chlorosulfonyl)nicotinic acid due to its potential as a precursor for herbicides and pesticides. Nicotinic acid derivatives have been used historically as plant growth regulators and as components in formulations designed to protect crops from pests. The presence of multiple reactive sites in this compound allows for further functionalization, enabling the creation of molecules with targeted biological activity against specific plant pathogens or pests.

In terms of synthetic chemistry, 2-Chloro-5-(chlorosulfonyl)nicotinic acid serves as an important intermediate in multi-step organic synthesis. Its structural features provide chemists with opportunities to explore various reaction pathways, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions. These synthetic strategies have been employed to develop complex molecules with diverse applications in pharmaceuticals and materials science.

The versatility of CAS No. 476156-65-7 extends beyond its use as an intermediate; it also finds applications in biochemical research. Researchers utilize this compound to study enzyme mechanisms and to develop inhibitors or activators for specific enzymatic pathways. Its structural similarity to naturally occurring nicotinic acid derivatives makes it an excellent tool for investigating metabolic pathways and enzyme-substrate interactions.

In conclusion, 2-Chloro-5-(chlorosulfonyl)nicotinic acid is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and biochemical research. Its unique structure and reactivity make it a valuable asset for researchers aiming to develop novel biologically active molecules. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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